![molecular formula C10H16F3N3O3S B2442060 N-[1-(2,2,2-Trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide CAS No. 2125366-51-8](/img/structure/B2442060.png)
N-[1-(2,2,2-Trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,2,2-Trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TFP is a sulfonamide derivative that has been extensively studied for its unique pharmacological properties.
Mecanismo De Acción
N-[1-(2,2,2-Trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide exerts its pharmacological effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer and is associated with tumor growth and metastasis. By inhibiting the activity of CA IX, this compound can reduce the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of various diseases, including arthritis and cancer. This compound can also reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2,2,2-Trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide has several advantages for lab experiments. It is a highly specific inhibitor of CA IX and does not affect other carbonic anhydrase isoforms. This compound is also stable and can be easily synthesized in high purity. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for the study of N-[1-(2,2,2-Trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide. One area of research is the development of this compound analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of this compound in combination with other drugs for the treatment of various diseases. Finally, the use of this compound as a diagnostic tool for the detection of CA IX overexpression in cancer cells is another potential future direction.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. This compound exerts its pharmacological effects by inhibiting the activity of CA IX, which is overexpressed in many types of cancer. This compound has several advantages for lab experiments, including its specificity and stability, but also has some limitations. There are several potential future directions for the study of this compound, including the development of analogs with improved properties and the investigation of this compound in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
N-[1-(2,2,2-Trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide can be synthesized through a multistep process that involves the reaction of piperidine with an appropriate sulfonamide derivative, followed by the addition of prop-2-enamide. The final product is purified through column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
N-[1-(2,2,2-Trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. This compound has been investigated for its potential use in the treatment of various diseases, including arthritis, cancer, and neuropathic pain.
Propiedades
IUPAC Name |
N-[1-(2,2,2-trifluoroethylsulfamoyl)piperidin-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3N3O3S/c1-2-9(17)15-8-3-5-16(6-4-8)20(18,19)14-7-10(11,12)13/h2,8,14H,1,3-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJSPVBTXHOPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCN(CC1)S(=O)(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/no-structure.png)
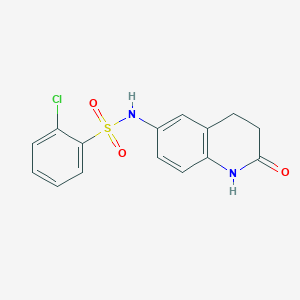
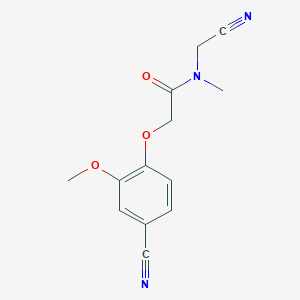
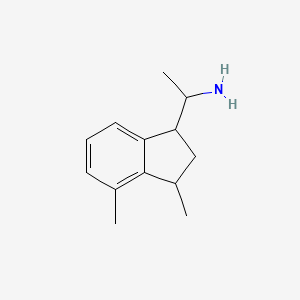

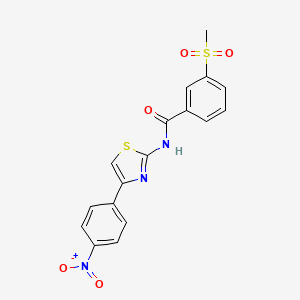
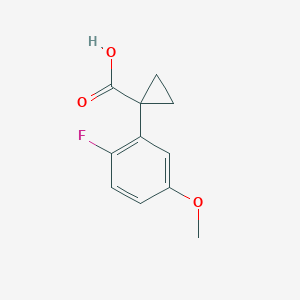
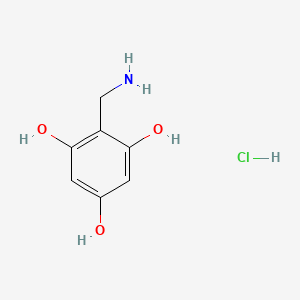

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2441995.png)
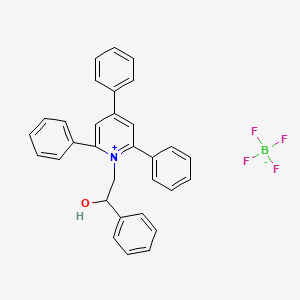
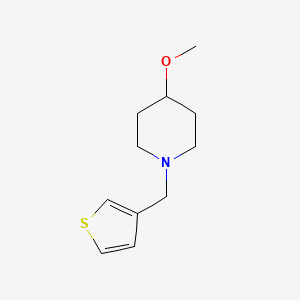
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2441998.png)